(S)-ethyl 3-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical and metabolic stability, lipophilicity, and binding selectivity, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with a trifluoromethyl group.
Esterification: Finally, the esterification of the amino acid derivative yields the desired compound.
Industrial Production Methods
Industrial production methods for (S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to its desired effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
(S)-Fluoxetine: An antidepressant drug with a similar trifluoromethyl group, but different overall structure and application.
Uniqueness
(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and selectivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-[4-(trifluoromethyl)phenyl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-24-17(23)11-16(22)14-5-3-4-13(10-14)12-6-8-15(9-7-12)18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRUGEVDDLHWPT-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.